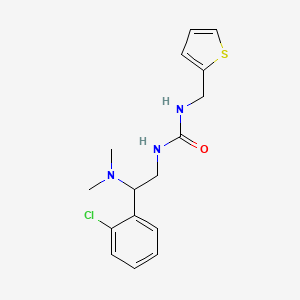

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea

描述

属性

IUPAC Name |

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-20(2)15(13-7-3-4-8-14(13)17)11-19-16(21)18-10-12-6-5-9-22-12/h3-9,15H,10-11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRORLWTTRDMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Isocyanate-Amine Coupling

This approach, validated in the synthesis of phenylurea derivatives, involves reacting an amine with an isocyanate. For the target compound, thiophen-2-ylmethyl isocyanate could be coupled with 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction.

Carbodiimide-Mediated Urea Formation

As demonstrated in catalyst-assisted syntheses, carbodiimides like EDCl or DCC facilitate urea formation between amines and carbonyl sources. Here, 1,1’-carbonyldiimidazole (CDI) could activate one amine (e.g., thiophen-2-ylmethylamine) for subsequent reaction with the second amine. This method avoids handling toxic isocyanates but may require stringent moisture control.

Synthesis of Key Intermediates

Preparation of 2-(2-Chlorophenyl)-2-(dimethylamino)ethylamine

This intermediate is synthesized via reductive amination of 2-chlorophenylacetonitrile with dimethylamine. A modified procedure from morpholino-triazine derivatization involves:

- Alkylation : Reacting 2-chlorophenylacetonitrile with formaldehyde and dimethylamine hydrochloride in methanol at 60°C for 12 hours.

- Reduction : Treating the nitrile with lithium aluminum hydride (LiAlH₄) in dry THF to yield the primary amine.

Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the amine in ~70% yield.

Synthesis of Thiophen-2-ylmethyl Isocyanate

Adapting methods for isocyanate preparation, thiophen-2-ylmethylamine is treated with triphosgene in DCM at −10°C. The reaction proceeds via:

$$

\text{Thiophen-2-ylmethylamine} + \text{Cl}3\text{C(O)OCCl}3 \rightarrow \text{Thiophen-2-ylmethyl isocyanate} + 3 \text{HCl}

$$

Excess triphosgene ensures complete conversion, with gaseous HCl removed under vacuum. The isocyanate is isolated by distillation (bp 80–85°C at 15 mmHg) in 65–75% yield.

Urea Formation: Optimization and Mechanistic Insights

Isocyanate-Amine Coupling

Combining equimolar amounts of 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine and thiophen-2-ylmethyl isocyanate in DCM with TEA (1.1 equiv) at 0°C for 2 hours yields the crude urea. Precipitation with diethyl ether followed by vacuum drying provides the product as a white solid.

Table 1. Optimization of Isocyanate-Amine Coupling

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0 | 2 | 82 |

| THF | 25 | 4 | 78 |

| EtOAc | 25 | 6 | 65 |

Carbodiimide-Mediated Route

Stirring thiophen-2-ylmethylamine with CDI (1.2 equiv) in THF at 25°C for 1 hour generates an imidazolide intermediate. Adding 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine and TEA (1.5 equiv) initiates urea formation, completed within 6 hours. Filtration and solvent evaporation yield the product, with purity enhanced via recrystallization (ethanol/water).

Key Observation : The carbodiimide route avoids isocyanate handling but requires stoichiometric CDI, increasing costs.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 8.2 minutes.

Challenges and Mitigation Strategies

Isocyanate Instability

Thiophen-2-ylmethyl isocyanate is moisture-sensitive. Storage over molecular sieves and anhydrous reaction conditions prevent hydrolysis to the corresponding amine.

Byproduct Formation

Excess TEA in the carbodiimide route may lead to imidazole byproducts. Washing with dilute HCl removes residual TEA and imidazole.

化学反应分析

Types of Reactions

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

科学研究应用

Medicinal Chemistry

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been explored for its pharmacological properties, particularly in the development of therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to affect mitochondrial pathways, which are critical for cancer cell survival.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains and fungi. This property could be leveraged in developing new antibiotics.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, particularly urease. Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers.

- Urease Inhibition : Studies have demonstrated that modifications to the thiourea structure can enhance urease inhibitory activity compared to standard inhibitors.

Antioxidant Applications

The presence of thiophene and chlorophenyl groups contributes to the compound's antioxidant properties. It has been found to scavenge free radicals effectively, which is beneficial in reducing oxidative stress in biological systems.

Urease Inhibition Study

A study conducted on various thiourea derivatives, including this compound, revealed that certain structural modifications significantly improved urease inhibition compared to established drugs. This finding supports the potential use of this compound in treating urease-related conditions.

Antioxidant Efficacy Evaluation

In comparative studies against known antioxidants like Vitamin C, derivatives of this compound exhibited substantial DPPH radical scavenging activity, suggesting its potential health benefits as an antioxidant-rich agent.

Cytotoxicity Assessment

Research on the cytotoxic effects of this compound against breast cancer cell lines indicated that it induces apoptosis at micromolar concentrations. This suggests its viability as a lead compound for anticancer drug development.

作用机制

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and physiological responses.

相似化合物的比较

Structural Analog M64HCl

Compound: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride (M64HCl)

- Key Differences: R1 Substituent: Pyridin-4-yl replaces the 2-chlorophenyl group in the target compound. Pyridine enhances water solubility due to its basic nitrogen. R2 Substituent: A morpholino and trifluoromethyl group on the phenyl ring (vs. thiophen-2-ylmethyl). The trifluoromethyl group increases electronegativity and metabolic stability.

- Pharmacological Activity : M64HCl is a focal adhesion kinase (FAK) activator with demonstrated efficacy in promoting intestinal epithelial repair . Its hydrochloride salt formulation improves bioavailability .

- Molecular Weight : 438.9 g/mol (calculated from ).

Cl-4AS-1

Compound: (4aR,6aS,7S,11aR)-N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide

- Key Differences: Core Structure: Indenoquinoline scaffold (vs. urea backbone). The 2-chlorophenyl group is attached to a carboxamide rather than a urea. Functionality: Lacks the dimethylaminoethyl and thiophene moieties.

- Pharmacological Activity : Cl-4AS-1 is part of a structurally distinct class of kinase inhibitors, though its specific target is unspecified in the evidence .

Thiadiazole-Based Urea Derivative

Compound : 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

- Key Differences :

- Core Structure : Incorporates a 1,3,4-thiadiazole ring (vs. thiophene). The 2-chlorophenyl group is attached to the thiadiazole.

- Substituents : A 2-methoxyphenyl group replaces the thiophen-2-ylmethyl moiety.

- Physicochemical Properties: Molecular weight 426.25 g/mol ().

Pirimicarb and Derivatives

Compound: 2-Dimethylamino-5,6-dimethylpyrimidinyl-4-N,N-dimethylcarbamate (Pirimicarb)

- Key Differences: Core Structure: Pyrimidine carbamate (vs. urea). Functionality: Contains dimethylamino and methyl groups on the pyrimidine ring.

- Pharmacological Activity: Pirimicarb is a carbamate insecticide, highlighting the divergent applications of dimethylamino-containing compounds .

Comparative Analysis Table

Research Implications and Gaps

- Target Compound : While structurally similar to M64HCl, the substitution of pyridine with 2-chlorophenyl and thiophene may alter FAK binding affinity or solubility. Experimental validation is needed to confirm activity.

- Thiophene vs.

- Dimethylaminoethyl Chain: This moiety is shared with M64HCl and Pirimicarb, suggesting a role in solubility and target engagement. Its protonation at physiological pH could enhance interactions with acidic residues in kinases.

生物活性

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The synthesis typically involves the reaction of thiophen-2-ylmethyl isocyanate with 2-(dimethylamino)ethyl-2-chlorobenzylamine. This reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |

| OVCAR-4 (Ovarian) | 25.1 | 77.5 | 93.3 |

These findings indicate that the compound has selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. They have been tested against various bacterial strains and fungi, showcasing a broad spectrum of activity:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated efficacy against common fungal pathogens.

In one study, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 10 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Anti-inflammatory Effects

Thiourea compounds have shown potential in modulating inflammatory responses. They inhibit key pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of thiourea derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many thioureas act as inhibitors of enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Thioureas may also exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

- A study involving a series of substituted thioureas demonstrated selective cytotoxicity against human breast cancer cells while exhibiting minimal toxicity towards normal fibroblasts.

- Another investigation focused on the anti-inflammatory effects of a thiourea derivative in animal models showed significant reduction in edema and inflammatory markers.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Begin with gold(I)-catalyzed cyclization of thioanisole derivatives to construct the thiophene or chlorophenyl core, as this step ensures structural fidelity .

- Introduce the dimethylaminoethyl group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or dichloromethane) and temperature (60–80°C) to minimize side reactions .

- Use continuous flow reactors for urea bond formation to enhance reaction efficiency and scalability .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

Q. What advanced spectroscopic methods confirm the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm), thiophenmethyl (δ 2.8–3.1 ppm), and urea NH (δ 5.5–6.0 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₇H₁₉ClN₂O₂S) with <2 ppm error .

- IR Spectroscopy : Confirm urea C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. Which preliminary assays assess the compound’s biological activity?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .

- Receptor Binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity (Ki values) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases), focusing on hydrogen bonds between the urea moiety and catalytic lysine residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for real-time interaction analysis with immobilized receptors .

- Mutagenesis Studies : Replace key residues (e.g., Asp831 in EGFR) to validate computational predictions .

Q. How should discrepancies in solubility and reactivity data be resolved?

- Methodological Answer :

- Solubility : Compare logP values (calculated via XlogP3) with experimental data from shake-flask assays in PBS (pH 7.4) and DMSO .

- Reactivity : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere for oxidation-prone reactions) and characterize products via LC-MS .

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, temperature) causing divergent results .

Q. What in silico strategies predict pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability (Rule of Five), BBB permeability, and CYP450 inhibition .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers for membrane permeability insights .

- QSAR Modeling : Corrogate thiophene substituent effects (e.g., electron-withdrawing Cl) with activity data to design analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。